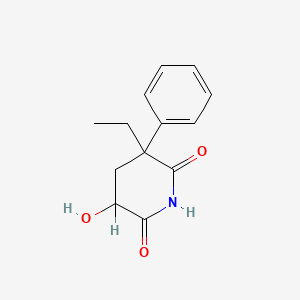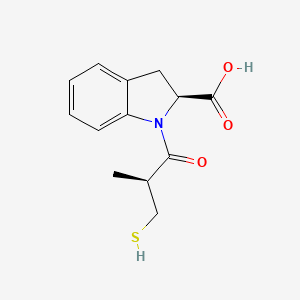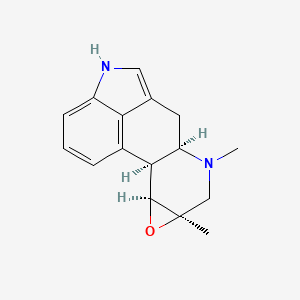
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a derivative of theophylline, a well-known methylxanthine drug. The molecular formula of this compound is C₁₂H₁₇N₅O₃, and it has a molecular weight of 279.30 g/mol . This compound is characterized by the presence of a morpholine ring attached to the theophylline structure, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of theophylline with morpholine in the presence of a suitable catalyst. One common method involves the use of a coupling reaction between theophylline and morpholine under basic conditions, often using reagents such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
科学的研究の応用
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels within cells. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and has anti-inflammatory effects. The compound also blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine drug used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant effects.
Theobromine: Found in cocoa, with similar pharmacological properties.
Uniqueness
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other methylxanthines. This structural modification can enhance its solubility, stability, and potentially its therapeutic efficacy .
特性
CAS番号 |
5089-89-4 |
|---|---|
分子式 |
C12H17N5O3 |
分子量 |
279.3 g/mol |
IUPAC名 |
1,3-dimethyl-7-(morpholin-4-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H17N5O3/c1-14-10-9(11(18)15(2)12(14)19)17(7-13-10)8-16-3-5-20-6-4-16/h7H,3-6,8H2,1-2H3 |
InChIキー |
HGLLQAPXHCAZBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
melting_point |
177.0 °C |
| 5089-89-4 | |
同義語 |
2-(1,3-dimethylxanthinyl-7-methyl)-4-methylmorpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1208976.png)
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)





